3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
Overview
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is a chemical compound with the molecular formula C13H15BClNO2 and a molecular weight of 263.53 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a picolinonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Compounds with similar structures are often involved in borylation and hydroboration reactions . These reactions are typically catalyzed by transition metals and can result in the formation of new carbon-boron bonds .
Biochemical Pathways
It’s known that compounds with similar structures can be involved in various organic synthesis reactions .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3611±320 °C and a predicted density of 116±01 g/cm3 .
Result of Action
It’s known that compounds with similar structures can be used in the synthesis of various organic compounds .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile typically involves the reaction of 3-chloro-5-iodobenzonitrile with bis(pinacolato)diboron . The reaction is carried out under specific conditions, often involving a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Chemical Reactions Analysis
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron-containing dioxaborolane ring makes this compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile has several applications in scientific research:
Comparison with Similar Compounds
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile can be compared with other similar compounds, such as:
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound also contains a dioxaborolane ring but differs in its chemical reactivity and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a similar boron-containing structure but differs in its functional groups and reactivity.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound is similar in structure but contains a pyrimidine ring instead of a picolinonitrile moiety.
These comparisons highlight the unique properties and applications of this compound in various fields of scientific research.
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(6-15)16-7-8/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDGGJWBPMKOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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